N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine
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Overview
Description
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound with a unique structure that includes a benzodioxaphosphol ring and diisopropylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diisopropylamine with a benzodioxaphosphol precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating its nucleophilic attack on the phosphorus center of the benzodioxaphosphol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphol derivatives. These products have various applications in organic synthesis and materials science .
Scientific Research Applications
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of the benzodioxaphosphol ring.
Diisopropylamine: Lacks the benzodioxaphosphol ring and has simpler reactivity.
Triisopropylamine: Contains three isopropyl groups and is used as a non-nucleophilic base.
Uniqueness
Its ability to act as a ligand and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
85841-51-6 |
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Molecular Formula |
C12H18NO2P |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H18NO2P/c1-9(2)13(10(3)4)16-14-11-7-5-6-8-12(11)15-16/h5-10H,1-4H3 |
InChI Key |
BYOOACJODLCRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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